
5-(2-Furyl)-3-(trifluoromethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Furyl)-3-(trifluoromethyl)pyrazole is a useful research compound. Its molecular formula is C8H5F3N2O and its molecular weight is 202.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Modification
The synthesis of "5-(2-Furyl)-3-(trifluoromethyl)pyrazole" derivatives has been a subject of significant interest due to their potential biological activities. One study describes an efficient and regioselective method for synthesizing 3-trifluoromethyl-1H-1-phenylpyrazoles, highlighting the importance of introducing a CF3 group into the pyrazole ring for enhancing pharmacological activities (Pittaluga et al., 2013). Another study focuses on generating functionalized pyrazole derivatives through reactions involving 3-(2-Furyl)-3-oxopropanitrile, leading to the formation of acetyl- and ester-pyrazole derivatives (Dawood, Farag, & Abdel‐Aziz, 2006).
Biological Activities
Research into the biological activities of these compounds has uncovered various potential applications. One study synthesizes novel pyrazoline derivatives with non-identical substituents in both pyrazole rings, revealing promising antioxidant and antimicrobial activities, particularly in compounds with trichloromethyl and fluorinated groups (Bonacorso et al., 2015). Another investigation demonstrates the antimycobacterial activity of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles against Mycobacterium tuberculosis, including INH-resistant strains, highlighting the potential of these compounds in tuberculosis treatment (Almeida da Silva et al., 2008).
Antioxidant Properties
The antioxidant properties of pyrazoline derivatives carrying an arylfuran/arylthiophene moiety were explored, with certain compounds showing moderate activity in DPPH scavenging assays (Jois, Kalluraya, & Girisha, 2014). This indicates the potential of furyl-substituted pyrazoles in developing antioxidant therapies.
Antimicrobial and Anticonvulsant Activities
Some studies have synthesized and evaluated the antimicrobial and anticonvulsant activities of furyl-pyrazoline derivatives, finding promising results that suggest potential applications in treating microbial infections and seizure disorders (Ozdemir et al., 2007).
Orientations Futures
Pyrazoles, including 5-(2-Furyl)-3-(trifluoromethyl)pyrazole, continue to be of interest in organic and medicinal chemistry due to their structural diversity and wide range of applications . Future research may focus on further exploring the structure/reactivity relationships in this class of heterocycles .
Propriétés
IUPAC Name |
3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHBEPWHYFFYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197507-85-0 |
Source


|
| Record name | 5-(2-Furyl)-3-(trifluoromethyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
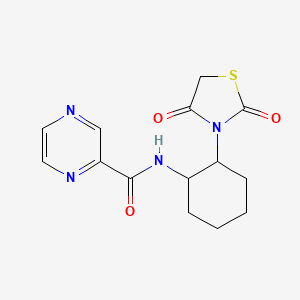
![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2506225.png)
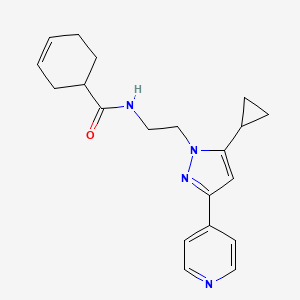
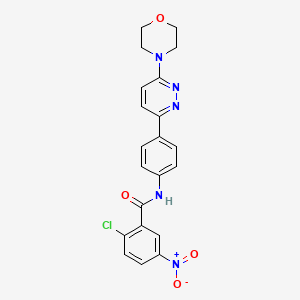
![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2506231.png)
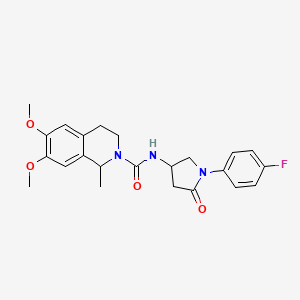
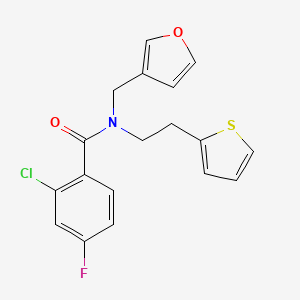
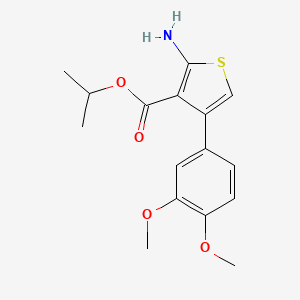

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2506243.png)
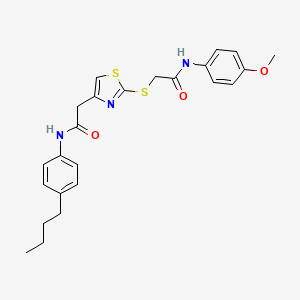

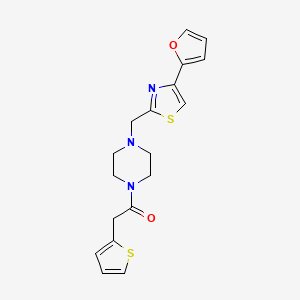
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)
